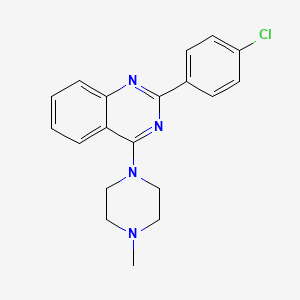
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylpiperazin-1-yl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazoline ring with a 4-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 4-chlorobenzene as the reagent.
Attachment of the 4-Methylpiperazin-1-yl Group: The final step involves the introduction of the 4-methylpiperazin-1-yl group. This can be accomplished through a nucleophilic substitution reaction using 4-methylpiperazine as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit certain enzymes and receptors involved in cell proliferation.
Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications:
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases or receptors, leading to the modulation of signaling pathways involved in cell growth and proliferation. This inhibition can result in the suppression of tumor growth and other therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)benzimidazole: Similar structure but with a benzimidazole core.
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinoline: Similar structure but with a quinoline core.
Uniqueness
2-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline is unique due to its specific quinazoline core, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl and 4-methylpiperazin-1-yl groups further enhances its pharmacological potential, making it a valuable compound for research and development in medicinal chemistry.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-16-4-2-3-5-17(16)21-18(22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIXFIANBVNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351967 |
Source


|
| Record name | 2-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-13-4 |
Source


|
| Record name | 2-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
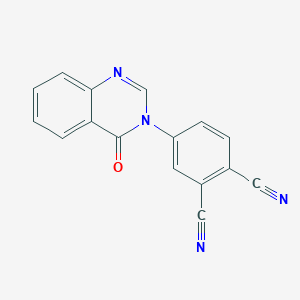
![4-[3-(5-methyl-2-furyl)-5-nitro-1-benzofuran-2-yl]-3-buten-2-one](/img/structure/B5533783.png)
![2-(4-chlorobenzyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5533790.png)
![3-(4-chloro-2-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5533804.png)
![N-(4-METHYLPHENYL)-N-({N'-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5533812.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533834.png)
![3-isobutyl-1-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5533838.png)
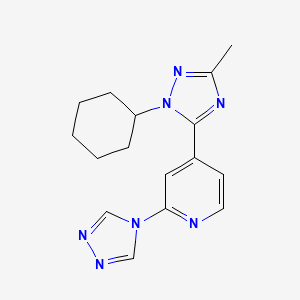

![(4S)-N-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-{[(methylthio)acetyl]amino}-L-prolinamide](/img/structure/B5533851.png)
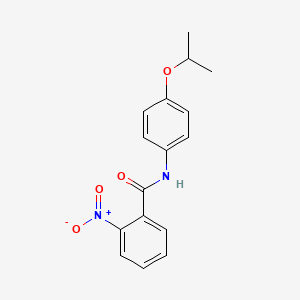
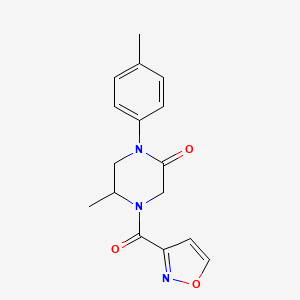
![8-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-3-chromanecarboxamide](/img/structure/B5533871.png)
![5-bromo-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]pyridine-3-carbohydrazide](/img/structure/B5533878.png)
